N-ベンジル-2-(4-((1-フェニル-1H-1,2,3-トリアゾール-5-イル)メチル)ピペラジン-1-イル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

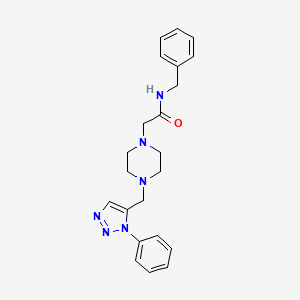

N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide is a complex organic compound that features a triazole ring, a piperazine ring, and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide exhibits significant antitumor activity. The compound acts by inhibiting tubulin polymerization, which is crucial for cell division. This mechanism leads to G2/M-phase arrest in cancer cells, thereby preventing their proliferation.

Case Study: Inhibition of Tubulin Polymerization

A study demonstrated that the compound effectively inhibits tubulin polymerization through both in vitro assays and cellular models. The results indicated that the compound's structure allows it to disrupt microtubule dynamics, which is essential for mitotic spindle formation during cell division. This property positions it as a promising candidate for further development in anticancer therapies .

Antifungal Activity

The 1,2,3-triazole moiety is known for its antifungal properties. N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide has been explored for its efficacy against various fungal strains.

Research Findings

Recent literature indicates that triazole derivatives exhibit broad-spectrum antifungal activity. For instance, compounds similar in structure to N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide have shown effectiveness against resistant strains of Candida albicans and Aspergillus fumigatus. The structure–activity relationship studies suggest that modifications to the triazole ring can enhance antifungal potency .

Drug Development and Synthesis

The synthesis of N-benzyl derivatives incorporating the triazole ring has been streamlined through various methodologies such as click chemistry. This approach not only simplifies the synthesis but also allows for the rapid generation of a library of compounds for screening against biological targets.

Synthesis Overview

The synthesis typically involves coupling reactions where azides and alkynes are reacted under copper-catalyzed conditions to form the triazole ring. This method has been shown to yield high purity and good yields of the desired products .

Structure–Activity Relationship (SAR)

Understanding the SAR of N-benzyl derivatives is crucial for optimizing their biological activity. Modifications at different positions on the triazole ring or piperazine moiety can significantly influence their pharmacological properties.

Key Findings

Research indicates that substituents on the benzene rings and variations in the piperazine structure can enhance both anticancer and antifungal activities. For example, halogen substitutions have been associated with increased potency against fungal pathogens .

作用機序

Target of Action

It’s known that similar compounds with a1,2,3-triazole moiety have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.

Mode of Action

The1,2,3-triazole moiety is known to actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with its targets by forming stable complexes, thereby modulating their activity.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, includingantiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . This suggests that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

It’s known that thepiperazine ring is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been found to exhibit antioxidant properties and the ability to inhibit soybean lipoxygenase (lox) , suggesting potential anti-inflammatory effects.

生化学分析

Biochemical Properties

Triazole compounds, including N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are known to interact with biomolecules such as enzymes and proteins, and these interactions can be of various types due to the triazole ring’s ability to act as a hydrogen bond acceptor and donor simultaneously .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .

Dosage Effects in Animal Models

The effects of N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide at different dosages in animal models are not yet fully explored. Many triazole compounds have been found to be highly effective in animal models of various diseases .

Metabolic Pathways

Triazole compounds are known to interact with a variety of enzymes and cofactors .

Transport and Distribution

Triazole compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Triazole compounds are known to interact with various cellular compartments and organelles .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

Piperazine Derivative Synthesis: The piperazine ring is often synthesized through nucleophilic substitution reactions.

Coupling Reactions: The triazole and piperazine derivatives are then coupled using a benzyl halide under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the coupling reactions.

化学反応の分析

Types of Reactions

N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and piperazine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

類似化合物との比較

Similar Compounds

1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share the triazole and benzyl moieties but differ in their additional functional groups.

Piperazine derivatives: Compounds like N-benzylpiperazine have similar structural features but lack the triazole ring.

Uniqueness

N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide is unique due to its combination of a triazole ring, piperazine ring, and benzyl group, which confer distinct biological activities and chemical reactivity.

生物活性

N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide is a complex organic compound that combines a triazole ring with a piperazine moiety and a benzyl group. This unique structure positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.

Synthesis and Structural Characteristics

The synthesis of N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide typically involves several key steps:

- Formation of the Triazole Ring : This is commonly achieved through a reaction between an azide and an alkyne.

- Synthesis of the Piperazine Derivative : The piperazine ring is synthesized via nucleophilic substitution reactions.

- Coupling Reactions : The final compound is formed by coupling the triazole and piperazine derivatives using a benzyl halide under basic conditions.

This compound's molecular formula is C20H24N6, with a molecular weight of approximately 352.45 g/mol. Its structural complexity contributes to its diverse biological activities.

Comparative Analysis with Similar Compounds

| Compound Type | Example | Biological Activity | IC50 Values |

|---|---|---|---|

| Triazole Derivatives | 1-benzyltriazole | Anticancer | IC50 = 3.79 µM (MCF7) |

| Piperazine Derivatives | N-benzylpiperazine | Antimicrobial | Varies |

| Combined Structures | N-benzyl-triazole-piperazine | Antiviral & Anticancer | IC50 = 0.16 µM (CSNK2A2 Inhibition) |

This table highlights how N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide compares with other compounds in terms of biological activity.

Case Studies and Research Findings

Several studies have documented the biological activities associated with triazole derivatives:

- Anticancer Studies : A study reported that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with some derivatives achieving IC50 values as low as 0.01 µM against MCF7 cells .

- Antiviral Mechanisms : Research has shown that triazoles can inhibit specific kinases involved in viral replication processes, enhancing their potential as antiviral agents against diseases like COVID-19 .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition have revealed that compounds similar to N-benzyl derivatives can effectively inhibit key enzymes involved in cancer progression and viral replication .

特性

IUPAC Name |

N-benzyl-2-[4-[(3-phenyltriazol-4-yl)methyl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O/c29-22(23-15-19-7-3-1-4-8-19)18-27-13-11-26(12-14-27)17-21-16-24-25-28(21)20-9-5-2-6-10-20/h1-10,16H,11-15,17-18H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNLSJDDIXJRNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=NN2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。